REACTION_CXSMILES
|
Br[C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:12]([O:14][CH3:15])=[O:13])=[N:7][N:8]2[CH3:11])=[CH:4][CH:3]=1.[CH2:16]([Sn](CCCC)(CCCC)C=C)[CH2:17]CC>CN(C=O)C>[CH3:11][N:8]1[C:9]2[C:5](=[CH:4][CH:3]=[C:2]([CH:16]=[CH2:17])[CH:10]=2)[C:6]([C:12]([O:14][CH3:15])=[O:13])=[N:7]1
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C(=NN(C2=C1)C)C(=O)OC
|
Name
|
|
Quantity
|
99 μL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](C=C)(CCCC)CCCC
|
Name
|
Pd(Ph3)4
|
Quantity
|
11 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 90° C. for 4 h under Ar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
Then the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by CC
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C2=CC=C(C=C12)C=C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52 mg | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 109.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |